N-Cyanobenzamide
Overview
Description
N-Cyanobenzamide is an organic compound with the molecular formula C₈H₆N₂O It is a derivative of benzamide, where the amide nitrogen is substituted with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyanobenzamide can be synthesized through several methods. One common approach involves the reaction of benzamide with cyanogen bromide in the presence of a base. Another method includes the carbonylative coupling of cyanamide and aryl iodides or bromides, catalyzed by palladium(0) complexes .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions typically include elevated temperatures and pressures to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: N-Cyanobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction of this compound can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Cyanobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Cyanobenzamide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition or substitution reactions, while the amide group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Benzamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
N-Methylbenzamide: Contains a methyl group instead of a cyano group, altering its reactivity and applications.
N-Phenylbenzamide: Substituted with a phenyl group, which affects its chemical behavior.
Uniqueness: Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-cyanobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFAKALHTSOYSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065862 | |
Record name | Benzamide, N-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15150-25-1 | |
Record name | N-Cyanobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15150-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015150251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15150-25-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-cyano- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, N-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyanobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Cyanobenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GU9QY9KM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of N-cyanobenzamide in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of the cyano group and its ability to undergo various transformations. [, ] One prominent application is its use in the synthesis of N-acylguanidines, important molecules in medicinal chemistry. This is achieved through a palladium(0)-catalyzed carbonylative coupling of cyanamide with aryl halides, forming this compound as an intermediate, followed by amination with various amines. [] This method allows for the efficient construction of diverse N-acylguanidines, expanding the chemical space for drug discovery.
Q2: How is this compound synthesized using palladium catalysis?
A2: this compound can be efficiently synthesized through a palladium(0)-catalyzed carbonylative coupling reaction. [, ] This reaction involves reacting an aryl halide (typically iodide or bromide) with cyanamide (NH2CN) and carbon monoxide (CO) in the presence of a palladium catalyst and a suitable ligand. [, ] This method offers advantages like good functional group tolerance and the ability to utilize a variety of aryl halides.
Q3: Can this compound derivatives be used as PET ligands?
A3: While this compound itself hasn't been directly investigated as a PET ligand in these studies, research explored its use in synthesizing potential PET tracers. [] One example is the development of [11C]this compound analogs of drugs like flufenamic acid and dazoxibene. [] These radiolabeled analogs could potentially be used to study the in vivo behavior of their parent compounds using PET imaging.
Q4: What analytical techniques are employed in characterizing this compound and its derivatives?
A4: Characterization of this compound and its derivatives typically involves a combination of spectroscopic techniques. These include nuclear magnetic resonance (NMR) spectroscopy to determine the structure and purity, and mass spectrometry (MS) to confirm the molecular weight and identify fragments. [, ] For radiolabeled derivatives, like those containing carbon-11, techniques like high-performance liquid chromatography (HPLC) coupled with radioactivity detectors are crucial for purification and analysis. []
Q5: Are there any studies on the stability of this compound under different conditions?
A5: Research indicates that this compound undergoes hydrolysis under both acidic and basic conditions. [] In basic solutions, it undergoes a base-catalyzed elimination reaction, yielding N-cyanoarenecarboxamides and 3,5-dimethylpyrazole. [] Conversely, in acidic solutions, it undergoes acid-catalyzed hydrolysis, directly forming aroylureas. [] These findings highlight the importance of considering the stability of this compound in different chemical environments, especially during synthesis or potential applications.
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